Cas no 2287288-10-0 (1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane)

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is a specialized bicyclic compound featuring both an iodomethyl and a trifluoromethyl group, making it a valuable intermediate in synthetic organic chemistry. Its strained oxabicyclo[2.1.1]hexane scaffold offers unique reactivity for ring-opening and functionalization reactions, while the iodomethyl moiety serves as a versatile handle for further derivatization. The trifluoromethyl group enhances the compound's utility in medicinal chemistry and agrochemical research due to its influence on lipophilicity and metabolic stability. This compound is particularly useful in the development of fluorinated building blocks and as a precursor for cross-coupling reactions. Its structural features make it suitable for applications requiring precise stereochemical control and tailored electronic properties.
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane structure
2287288-10-0 structure
Product name:1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
CAS No:2287288-10-0
MF:C7H8F3IO
MW:292.037505149841
CID:6040928
PubChem ID:137943763

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Chemical and Physical Properties

Names and Identifiers

    • 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
    • AT31584
    • EN300-26870166
    • (1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
    • 2287288-10-0
    • CS-0527061
    • EN300-6498401
    • Inchi: 1S/C7H8F3IO/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h1-4H2
    • InChI Key: GIZMCRPQQNIPFS-UHFFFAOYSA-N
    • SMILES: C(C12COC(CI)(C1)C2)(F)(F)F

Computed Properties

  • Exact Mass: 291.95720g/mol
  • Monoisotopic Mass: 291.95720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 9.2Ų

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6498401-2.5g
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95%
2.5g
$5380.0 2023-07-10
Enamine
EN300-6498401-10.0g
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95%
10.0g
$11805.0 2023-07-10
Enamine
EN300-6498401-0.25g
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95%
0.25g
$1359.0 2023-07-10
Enamine
EN300-26870166-0.5g
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95.0%
0.5g
$1893.0 2025-03-14
1PlusChem
1P02A40U-500mg
1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95%
500mg
$2709.00 2024-05-24
Enamine
EN300-6498401-0.1g
1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95%
0.1g
$953.0 2023-07-10
Enamine
EN300-26870166-1.0g
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95.0%
1.0g
$1971.0 2025-03-14
Enamine
EN300-26870166-0.1g
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95.0%
0.1g
$1735.0 2025-03-14
Enamine
EN300-26870166-0.25g
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95.0%
0.25g
$1814.0 2025-03-14
Enamine
EN300-26870166-2.5g
(1r,4r)-1-(iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
2287288-10-0 95.0%
2.5g
$3865.0 2025-03-14

Additional information on 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane: A Comprehensive Overview

The compound 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane, identified by the CAS number 2287288-10-0, is a highly specialized organic molecule with significant applications in modern chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential in various research domains, including drug discovery, polymer chemistry, and advanced materials development.

The molecular structure of 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is characterized by a bicyclic framework with a 2-oxabicyclo[2.1.1]hexane core, which provides exceptional stability and rigidity to the molecule. The presence of an iodomethyl group at position 1 and a trifluoromethyl group at position 4 introduces unique electronic and steric properties, making this compound highly versatile for various chemical reactions and applications.

Recent studies have highlighted the importance of such bicyclic compounds in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. The iodomethyl group, known for its reactivity in nucleophilic substitution reactions, has been utilized in the synthesis of various bioactive agents, including antiviral and anticancer drugs.

In addition to its role in therapeutic development, this compound has shown promise in polymer chemistry as a building block for constructing advanced materials with tailored mechanical and thermal properties. The trifluoromethyl group contributes to the molecule's hydrophobicity and chemical resistance, making it an ideal candidate for applications in high-performance polymers and coatings.

From a synthetic perspective, the preparation of 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane involves a series of intricate reactions, including ring-closing metathesis and subsequent functionalization steps to introduce the iodomethyl and trifluoromethyl groups. These methods have been optimized in recent years to enhance yield and purity, reflecting advancements in modern organic synthesis techniques.

The integration of cutting-edge computational chemistry tools has further deepened our understanding of this compound's electronic structure and reactivity patterns. Quantum mechanical calculations have revealed key insights into the molecule's bonding interactions and potential reaction pathways, paving the way for more efficient synthetic strategies and innovative applications.

In conclusion, the compound 1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane represents a significant advancement in organic chemistry, offering a wealth of opportunities for researchers across diverse scientific disciplines.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd